molecular formula C8H17NO2 B6221493 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol CAS No. 2758000-56-3

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol

Cat. No. B6221493
CAS RN: 2758000-56-3
M. Wt: 159.2
InChI Key:
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Description

2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol, also known as DMOE, is an organic compound belonging to the class of oxolanes. It is a colorless liquid with a pungent odor. DMOE is a versatile synthetic reagent used in organic synthesis and has many applications in the fields of chemistry and biochemistry.

Scientific Research Applications

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol is widely used in organic synthesis and has many applications in the fields of chemistry and biochemistry. It is used as a reagent for the synthesis of various compounds, such as amides, amines, and alcohols. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers, polysaccharides, and glycoproteins.

Mechanism of Action

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol acts as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. It is then capable of forming a variety of different products, depending on the reaction conditions and the nature of the substrate.
Biochemical and Physiological Effects
2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of various compounds, such as amines and alcohols. It has also been shown to have antifungal and antibacterial properties. Additionally, it has been shown to possess anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is highly soluble in water and organic solvents, making it suitable for a variety of reactions. However, it has some limitations, such as its tendency to form byproducts when exposed to light and air.

Future Directions

There are a number of potential future directions for research involving 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development and delivery. Additionally, research into its potential use as a catalyst in organic synthesis could lead to the development of new and more efficient synthetic methods. Finally, further research into its role in the synthesis of peptides and peptidomimetics could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol is synthesized by the reaction of dimethylamine and ethylene oxide, which produces a mixture of the two isomers, 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol and 2-[2-(dimethylamino)oxolan-2-yl]ethan-1-ol. The two isomers can then be separated by fractional distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol involves the reaction of 3-(dimethylamino)oxirane with ethylene oxide followed by reduction of the resulting oxirane with lithium aluminum hydride.", "Starting Materials": [ "3-(dimethylamino)oxirane", "ethylene oxide", "lithium aluminum hydride" ], "Reaction": [ "3-(dimethylamino)oxirane is reacted with ethylene oxide in the presence of a Lewis acid catalyst to form 2-[3-(dimethylamino)oxolan-3-yl]ethanol.", "The resulting oxirane is then reduced with lithium aluminum hydride to yield the final product, 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol." ] }

CAS RN

2758000-56-3

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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